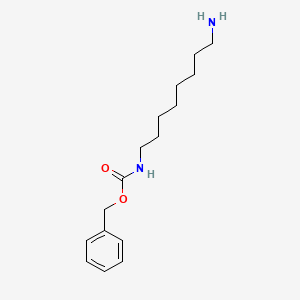

Benzyl (8-aminooctyl)carbamate

Description

Historical Context of Carbamate (B1207046) Functional Groups in Organic Synthesis

The carbamate functional group, with its general structure R₂NC(O)OR', is a hybrid of an amide and an ester and has been a cornerstone of organic synthesis for over a century. wikipedia.orgnih.gov Its origins can be traced back to the 19th century with the synthesis of ethyl carbamate. acs.org However, the strategic importance of carbamates in synthesis surged in the 1930s, largely thanks to the pioneering work of Max Bergmann and Leonidas Zervas. They introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines in peptide synthesis. total-synthesis.commasterorganicchemistry.com This discovery was a watershed moment, enabling the controlled, stepwise assembly of amino acids to form oligopeptides that were previously inaccessible. total-synthesis.com

The Cbz group, a benzyl (B1604629) carbamate, demonstrated remarkable utility due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, a process known as hydrogenolysis. total-synthesis.commasterorganicchemistry.comacs.org This "orthogonality" to other protecting groups, which could be removed under different conditions (e.g., acidic or basic), was a critical development for complex multi-step syntheses. total-synthesis.comwikipedia.org Over the years, the repertoire of carbamate protecting groups has expanded to include others like the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups, each with distinct deprotection mechanisms, further enhancing the synthetic chemist's toolkit. masterorganicchemistry.comwikipedia.orgtcichemicals.com Beyond protection, the carbamate moiety is a key structural element in many pharmaceuticals, agrochemicals, and polymers like polyurethanes. wikipedia.orgnih.govnih.gov

Structural Framework of Benzyl (8-aminooctyl)carbamate within Contemporary Chemical Research

This compound, with the chemical formula C₁₆H₂₆N₂O₂, is a bifunctional molecule that embodies the principles discussed above. It features an eight-carbon aliphatic chain (an octyl group) that imparts flexibility and lipophilicity. At one terminus of this chain is a primary amine (-NH₂), and at the other is an amine protected as a benzyl carbamate.

The structure is analogous to the more commonly cited tert-Butyl (8-aminooctyl)carbamate, where the amine is protected by a Boc group instead of a Cbz group. medchemexpress.comchemicalbook.comapolloscientific.co.uk The benzyl carbamate protection offers an alternative deprotection strategy—typically catalytic hydrogenolysis—which can be advantageous in syntheses where acid-sensitive groups are present. total-synthesis.comacs.org This compound serves as a valuable synthetic intermediate, particularly in the construction of larger molecules where a long, flexible linker is required. For instance, it can be used in the synthesis of macrocyclic compounds or polyamine analogues. researchgate.netarkat-usa.org The free primary amine allows for initial coupling, while the Cbz-protected amine provides a latent reactive site for subsequent elaboration after a selective deprotection step.

Overview of Research Trajectories for Alkane-Linked Carbamates

Research involving alkane-linked carbamates is diverse and expanding, driven by their utility as linkers and building blocks in several areas of chemical and biomedical science.

One major trajectory is in the field of PROTACs . These are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. PROTACs consist of two ligands connected by a linker. Alkane chains with terminal protected amines, like tert-Butyl (8-aminooctyl)carbamate, are frequently used to form these linkers. medchemexpress.comchemicalbook.commedchemexpress.combroadpharm.com The length and flexibility of the alkane chain are critical for optimizing the ternary complex formation between the target, the PROTAC, and the ligase.

Another significant area is the synthesis of biologically active polyamines and their analogues . Polyamines are crucial for cell growth and differentiation, and their analogues are investigated as potential therapeutic agents, particularly in oncology. nih.gov The synthesis of these complex molecules often relies on starting materials like 1,8-diaminooctane (B148097), which are functionalized using protecting group strategies involving carbamates to build up the desired polyamine structure. nih.gov

Furthermore, alkane-linked carbamates are utilized in materials science and supramolecular chemistry . The carbamate group's ability to form hydrogen bonds, combined with the hydrophobic nature of the alkyl chain, allows these molecules to self-assemble into organized structures like organogels. utk.edu Researchers are exploring how varying the length of the alkyl chain and the nature of the carbamate can influence the properties of these self-assembled materials, with potential applications in areas like oil spill recovery. utk.edu

Finally, these compounds continue to be fundamental in the development of new synthetic methodologies . For example, research focuses on creating novel carbamate protecting groups with unique cleavage conditions to allow for more complex and efficient synthetic routes. acs.org The synthesis of macrocyclic compounds containing long-chain diamines also relies heavily on these protected intermediates to control cyclization and avoid polymerization. researchgate.netarkat-usa.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(8-aminooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPJSKSDZXQOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340181 | |

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66095-19-0 | |

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Benzyl 8 Aminooctyl Carbamate and Its Direct Precursors

Convergent and Linear Synthesis Pathways for Benzyl (B1604629) (8-aminooctyl)carbamate

Linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. In contrast, a convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For Benzyl (8-aminooctyl)carbamate, both approaches are viable and have been documented in the literature.

Amine Protection Strategies Utilizing Benzyl Chloroformate (Cbz-Cl)

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal by catalytic hydrogenolysis. wikipedia.orgchemistryviews.orgorganic-chemistry.org Benzyl chloroformate (Cbz-Cl) is the primary reagent for introducing the Cbz group. wikipedia.orgcommonorganicchemistry.com

The protection of an amine with Cbz-Cl is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct. wikipedia.org Common procedures include:

Reaction with benzyl chloroformate in the presence of an aqueous base like sodium carbonate at low temperatures (e.g., 0 °C). wikipedia.org

Using magnesium oxide in ethyl acetate at elevated temperatures. wikipedia.org

Employing a non-nucleophilic base such as Diisopropylethylamine (DIPEA) in an organic solvent like acetonitrile. wikipedia.org

The general reaction for the Cbz protection of an amine is as follows: R-NH₂ + C₆H₅CH₂OCOCl → R-NH-Cbz + HCl

For a diamine like 1,8-diaminooctane (B148097), controlling the stoichiometry of benzyl chloroformate is crucial to achieve mono-protection, yielding the desired this compound.

Preparative Routes from 1,8-Diaminooctane or its Derivatives

The most direct route to this compound involves the mono-N-protection of 1,8-diaminooctane. This can be achieved by carefully controlling the reaction conditions and the stoichiometry of the protecting group reagent, benzyl chloroformate. The challenge in this approach lies in preventing the formation of the di-protected byproduct.

An alternative strategy involves starting with a derivative of 1,8-diaminooctane where one of the amino groups is already differentiated. For instance, a precursor like tert-butyl N-(8-aminooctyl)carbamate can be utilized. nih.gov In this case, the free amino group can be reacted with a suitable reagent, followed by the deprotection of the Boc group to yield a derivative of this compound.

Gram-Scale Synthetic Procedures and Optimization

The synthesis of this compound and its precursors has been successfully scaled up to the gram scale. researchgate.netresearchgate.net Optimization of reaction conditions is crucial for achieving high yields and purity on a larger scale. Factors such as solvent choice, reaction temperature, and purification methods play a significant role.

For instance, a gram-scale synthesis of a macrocyclic compound utilized a multi-step sequence involving intermediates derived from 1,8-diaminooctane. researchgate.netresearchgate.net The purification of intermediates is often achieved through flash chromatography on silica (B1680970) gel. researchgate.net The progress of reactions can be monitored by techniques like Thin Layer Chromatography (TLC) and the final products are characterized by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.net

Alternative and Complementary Carbamate (B1207046) Formation Methods

While the use of benzyl chloroformate is a standard method, other approaches for carbamate formation exist and can be complementary. These methods often involve the in-situ generation of an isocyanate intermediate or the use of other activating agents.

Carbamoylation Reactions for N-Protection

Carbamoylation is the process of introducing a carbamoyl group into a molecule. In the context of N-protection, this leads to the formation of a carbamate. Several methods can be employed for carbamoylation: organic-chemistry.org

From Boc-Protected Amines: A recent sustainable method involves the direct conversion of tert-butoxycarbonyl (Boc)-protected amines into carbamates using tert-butoxide lithium as a base. rsc.orgresearchgate.net This approach avoids the use of toxic reagents and metal catalysts. rsc.orgresearchgate.net The proposed mechanism involves the formation of an isocyanate intermediate which then reacts with an alcohol. rsc.orgresearchgate.net

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form the carbamate. nih.govbeilstein-journals.org This is a widely used transformation of carboxylic acids into carbamates. nih.gov

Reaction with Carbon Dioxide: Amines can react with carbon dioxide to form a carbamate anion, which can then be reacted with an electrophile like an alkyl halide to form the carbamate. nih.govorganic-chemistry.org

Transcarbamoylation: In this method, a carbamate is synthesized from another carbamate by exchanging the alcohol or amine moiety. Tin catalysts have been shown to be effective for the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org

These alternative methods provide a broader toolbox for chemists to choose the most suitable strategy for the synthesis of specific carbamates, including this compound, depending on the substrate and desired reaction conditions. acs.org

Metal-Catalyzed and Metal-Free Approaches to Carbamate Synthesis

The formation of the carbamate functional group is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. Methodologies for carbamate synthesis can be broadly categorized into metal-catalyzed and metal-free approaches, each offering distinct advantages.

Metal-Catalyzed Approaches: Transition-metal catalysis provides powerful and efficient pathways to carbamates. These methods often involve the coupling of amines with a carbonyl source.

Oxidative Carbonylation: Amines can undergo oxidative carbonylation in the presence of carbon monoxide and an oxidant, catalyzed by transition metals like palladium.

Dehydrogenative Coupling: Pincer-ligated iron complexes have been shown to catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.orgmorressier.com This method is atom-efficient, with hydrogen gas as the only byproduct, and avoids the use of toxic reagents like isocyanates. morressier.com For instance, an iron pincer complex can facilitate the reaction between N-alkyl or N-aryl formamides and various alcohols to yield the corresponding carbamates. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of alcohols is an effective method for synthesizing aryl carbamates. organic-chemistry.org Similarly, iron(II) bromide can catalyze the oxidative cross-coupling of phenols with formamides to produce phenyl carbamates. tandfonline.com Copper-catalyzed reactions have also been developed for the cross-coupling of amines with alkoxycarbonyl radicals. organic-chemistry.org

Metal-Free Approaches: While metal-catalyzed methods are efficient, metal-free alternatives are often sought to avoid potential metal contamination in the final products and to reduce costs.

Use of CO2: Carbon dioxide serves as an abundant, non-toxic C1 building block for carbamate synthesis. researchgate.net The reaction of amines with CO2 can form a carbamic acid intermediate, which can then be trapped with an electrophile or dehydrated to an isocyanate. organic-chemistry.orgsemanticscholar.org For example, a three-component coupling of an amine, CO2, and an alkyl halide can efficiently produce carbamates. nih.gov

Isocyanate Intermediates: Traditional methods often involve the use of highly toxic isocyanates. morressier.com Safer, in situ generation of isocyanates from less hazardous precursors is a preferred strategy. For instance, the Lossen rearrangement of hydroxamic acids, activated by reagents like 1-propanephosphonic acid cyclic anhydride (T3P), can generate isocyanates that are subsequently trapped by alcohols to form carbamates. organic-chemistry.org

Carbamoyl Transfer Reagents: Reagents such as benzyl chloroformate react directly with amines to form carbamates. chemicalbook.com Other methods utilize carbamoyl donors like methyl carbamate in tin-catalyzed transcarbamoylation reactions. organic-chemistry.org

| Approach | Key Features | Common Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Metal-Catalyzed | Dehydrogenative Coupling, Cross-Coupling | Iron, Palladium, Copper complexes | High efficiency, atom economy | Potential metal contamination, cost |

| Metal-Free (CO2-based) | Utilization of an abundant C1 source | CO2, amines, alkyl halides, DBU | Environmentally benign, avoids toxic reagents | May require elevated pressure or temperature nih.gov |

| Metal-Free (Isocyanate-based) | In situ generation of isocyanates | Acyl azides (Curtius), Hydroxamic acids (Lossen) | Avoids handling of toxic isocyanates | Requires specific precursors |

| Metal-Free (Direct Carbamoylation) | Reaction of amines with carbamoyl donors | Benzyl chloroformate, Carbonyl diimidazole (CDI) | Direct, well-established methods | Can generate stoichiometric byproducts (e.g., HCl) nih.gov |

Orthogonal Protecting Group Strategies in Conjunction with Cbz-Protection

In the synthesis of complex molecules with multiple functional groups, such as polyamines, the use of orthogonal protecting groups is essential. studysmarter.co.ukbiosynth.com Orthogonal protection allows for the selective removal of one protecting group in the presence of others by using distinct deprotection conditions. studysmarter.co.uk The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines that plays a crucial role in such strategies, particularly in peptide synthesis. total-synthesis.commasterorganicchemistry.com

The Cbz group is valued for its stability across a wide range of reaction conditions, including those that are acidic or basic, while being readily removable under specific, mild conditions. total-synthesis.com This stability allows it to be used in concert with other protecting groups that are labile to acids or bases, providing chemists with precise control over which amine in a molecule is deprotected at a given stage of a synthetic sequence. masterorganicchemistry.com

Selective Introduction and Removal of the Cbz Group

The selective application and subsequent cleavage of the Cbz group are critical steps in multi-step synthesis.

Introduction of the Cbz Group: The Cbz group is most commonly introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate. A base, such as sodium carbonate or an organic base, is required to neutralize the hydrochloric acid byproduct. total-synthesis.com Other activated reagents like dibenzyl dicarbonate (Cbz2O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be used, offering alternative reactivity profiles depending on the substrate. total-synthesis.com The higher nucleophilicity of amines generally allows for their selective protection over other functional groups like alcohols. total-synthesis.com

Removal of the Cbz Group: The classic and most common method for Cbz group removal is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This process involves reaction with hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.com The reaction is typically clean and proceeds under neutral pH, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com Alternative hydrogen sources, such as triethylsilane, can also be used in transfer hydrogenation reactions. organic-chemistry.org Other deprotection methods include the use of strong acids (e.g., HBr in acetic acid) or dissolving metal reductions, although these conditions are harsher and less chemoselective. total-synthesis.comacs.org Recently, methods using aluminum chloride (AlCl3) in 1,1,1,3,3,3-hexafluoroisopropanol have been developed for effective N-Cbz deprotection at room temperature. organic-chemistry.org

| Process | Common Reagents | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Protection | Benzyl chloroformate (Cbz-Cl), Base | Aqueous Na2CO3 or organic base (e.g., Et3N) in an organic solvent | Highly efficient, selective for amines |

| Deprotection (Hydrogenolysis) | H2, Palladium on Carbon (Pd/C) | Atmospheric or higher pressure of H2 in a solvent like MeOH or EtOAc | Very mild, neutral pH, high chemoselectivity masterorganicchemistry.com |

| Deprotection (Acidic) | HBr in Acetic Acid | Strongly acidic conditions | Harsher conditions, can cleave other acid-labile groups total-synthesis.com |

| Deprotection (Lewis Acid) | Aluminum chloride (AlCl3) in HFIP | Room temperature | Good functional group tolerance organic-chemistry.org |

Compatibility with Other Amine Protecting Groups (e.g., Boc)

The true power of the Cbz group is realized in its orthogonality with other common amine protecting groups, most notably the tert-butoxycarbonyl (Boc) group. total-synthesis.com The Cbz and Boc groups form the basis of many orthogonal protection schemes in complex synthesis. acs.org

Cbz vs. Boc Deprotection: The key to their orthogonality lies in their vastly different cleavage conditions. The Cbz group is stable to the acidic conditions used to remove the Boc group, while the Boc group is stable to the catalytic hydrogenation used to remove the Cbz group.

Boc Removal: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM). masterorganicchemistry.com

Cbz Removal: The Cbz group is removed by hydrogenolysis (H2/Pd-C). masterorganicchemistry.com

This differential stability allows for the selective deprotection of one amine while another, protected differently, remains intact within the same molecule. For example, in a molecule containing both a Cbz-protected amine and a Boc-protected amine, treatment with TFA will selectively cleave the Boc group, yielding a free amine and leaving the Cbz group untouched. Conversely, subjecting the same molecule to catalytic hydrogenation will remove the Cbz group while the Boc group remains. masterorganicchemistry.com This strategy provides precise control for sequential reactions at different amine sites. acs.org

Chemoselectivity Considerations in Multi-Functionalized Systems

When dealing with molecules containing multiple nucleophilic sites, such as the diamine precursor to this compound (1,8-diaminooctane), achieving selective protection at only one site is a significant challenge. Chemoselectivity in such systems is governed by factors including stoichiometry, reaction conditions, and the inherent reactivity of the functional groups.

In the case of a symmetrical diamine, mono-protection can be favored by carefully controlling the stoichiometry, typically by using a slight sub-stoichiometric amount of the protecting group reagent (e.g., Cbz-Cl). However, this often leads to a statistical mixture of unreacted diamine, the desired mono-protected product, and the di-protected byproduct, requiring careful purification.

A study on the radical cleavage of Cbz-protected compounds revealed that tributylstannyl radicals can selectively deprotect N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings, while leaving N-Cbz derivatives of basic amines unaffected. acs.org This highlights that the electronic nature of the nitrogen atom plays a crucial role in the reactivity of its Cbz-protecting group. acs.org Furthermore, nickel-catalyzed conditions have been developed for the chemoselective cleavage of a Cbz group on a heteroaromatic nitrogen in the presence of a Cbz-protected basic amine. nih.gov These findings underscore the nuanced reactivity that can be exploited to achieve chemoselectivity in complex, multi-functionalized systems.

Chemical Reactivity and Derivatization Pathways of Benzyl 8 Aminooctyl Carbamate

Reactions Involving the Terminal Amine Moiety (post-deprotection)

Upon removal of the benzyl (B1604629) carbamate (B1207046) protecting group, 1,8-diaminooctane (B148097) is generated, presenting two primary amine functionalities. These terminal amines are nucleophilic and readily participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Amidation and Peptide Coupling Reactions

The primary amine groups of deprotected Benzyl (8-aminooctyl)carbamate can readily undergo amidation reactions when treated with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. This reaction is fundamental in organic synthesis for the formation of stable amide bonds. libretexts.orgbachem.com

In the context of more complex biological molecules, these primary amines are excellent nucleophiles for peptide coupling reactions. bachem.com This process involves the formation of a peptide bond between the amine and the carboxyl group of an amino acid or peptide. To facilitate this reaction and prevent unwanted side reactions, various coupling reagents are employed. bachem.com These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. bachem.com

Uronium/Guanidinium salts: Reagents like HATU, HBTU, and TBTU are highly efficient and widely used in solid-phase peptide synthesis.

Phosphonium salts: Reagents like PyBOP also serve as effective activators for peptide bond formation.

A practical example of this reactivity is the functionalization of oxidized single-walled carbon nanotubes (SWNTs). In one study, 1,8-diaminooctane was attached to the carboxylic acid groups on the surface of SWNTs via an amidation reaction, demonstrating the utility of this diamine as a linker molecule. researchgate.netresearchgate.net

Table 1: Common Coupling Reagents for Amidation and Peptide Synthesis

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Often used with additives to suppress racemization. |

| Uronium Salts | HATU, HBTU, TBTU | Known for high coupling efficiency. |

| Phosphonium Salts | PyBOP, PyAOP | Effective for difficult couplings. |

| Imidazolium-based | CDI | Used for specific applications. |

Nucleophilic Substitution Reactions

The primary amine groups of deprotected this compound are effective nucleophiles and can participate in nucleophilic substitution reactions. youtube.comchemguide.co.uk In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, displacing a leaving group. youtube.com

A common example is the reaction with alkyl halides, where the amine displaces a halide ion to form a new carbon-nitrogen bond, leading to secondary amines. chemguide.co.uk This process can be repeated, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. chemguide.co.uk The reactivity in these substitution reactions is influenced by factors such as the nature of the alkyl halide and the reaction conditions. ucsb.edu

The nucleophilic character of the amine also allows it to react with other electrophiles, such as epoxides, leading to the formation of amino alcohols. The ring-opening of the epoxide is driven by the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring.

Conjugation Chemistry for Advanced Molecular Constructs

The bifunctional nature of 1,8-diaminooctane, obtained after deprotection of this compound, makes it a valuable linker in conjugation chemistry. nih.govucdavis.edu This field involves the covalent attachment of different molecular entities, such as biomolecules, fluorescent dyes, or drug molecules, to create complex functional constructs. nih.govbiosyn.com

The primary amine groups can be used to attach the linker to a molecule of interest through amidation, reductive amination, or other amine-reactive chemistries. The other amine can then be used to attach a second molecule. For example, 1,8-diaminooctane can be used to link a targeting moiety to a therapeutic agent in the development of drug delivery systems.

Common conjugation strategies involving primary amines include:

Amide bond formation: As described previously, this is a robust method for linking molecules containing carboxylic acids. nih.gov

Reductive amination: This reaction involves the formation of a Schiff base between the amine and an aldehyde or ketone, which is then reduced to a stable amine linkage. nih.gov

Thiourea (B124793) formation: Amines can react with isothiocyanates to form stable thiourea linkages.

Michael addition: Primary amines can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Carbamate Cleavage and Regeneration of Primary Amine

The benzyl carbamate group is a widely used protecting group for amines due to its stability under various conditions and the availability of reliable methods for its removal. chemistryviews.orgresearchgate.net The cleavage of this group from this compound regenerates the second primary amine, allowing for subsequent functionalization.

Catalytic Hydrogenation (Pd/C, H₂) Protocols

One of the most common and efficient methods for the deprotection of benzyl carbamates is catalytic hydrogenation. organic-chemistry.orgnih.govacs.org This reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). nih.govacs.org

The general procedure involves dissolving the benzyl carbamate-protected compound in a suitable solvent, such as methanol (B129727) or ethanol, and adding the Pd/C catalyst. The reaction mixture is then stirred under a hydrogen atmosphere (often at atmospheric or slightly elevated pressure) until the reaction is complete. The catalyst can then be easily removed by filtration. nih.gov

The mechanism of this reaction involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free amine, toluene, and carbon dioxide.

Table 2: Typical Conditions for Catalytic Hydrogenation of Benzyl Carbamates

| Parameter | Condition |

|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas (balloon or pressure vessel) |

| Solvent | Methanol, Ethanol, Ethyl Acetate |

| Temperature | Room Temperature |

| Reaction Time | Typically 1-24 hours |

Nucleophilic Deprotection Methods

In cases where catalytic hydrogenation is not compatible with other functional groups in the molecule (e.g., alkenes, alkynes, or certain sulfur-containing groups), nucleophilic deprotection methods offer a valuable alternative. chemistryviews.orgresearchgate.net

One such method involves the use of 2-mercaptoethanol (B42355) in the presence of a base, such as potassium phosphate, in a solvent like N,N-dimethylacetamide (DMAc). researchgate.netorganic-chemistry.orgnih.gov This protocol is effective for the cleavage of benzyl carbamates and is tolerant of a wide range of functional groups. chemistryviews.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of the thiolate, generated from 2-mercaptoethanol and the base, at the benzylic carbon of the carbamate. This leads to the displacement of the carbamic acid, which then decarboxylates to yield the free amine. chemistryviews.org

Another powerful reagent for the cleavage of carbamates is trimethylsilyl iodide (TMSI) . researchgate.netucla.eduresearchgate.net This reagent readily cleaves benzyl carbamates to generate the corresponding amine. ucla.eduresearchgate.net The reaction is thought to proceed through the formation of a silyl (B83357) carbamate intermediate, which is then hydrolyzed upon workup to release the free amine. ucla.edu This method is particularly useful for sensitive substrates due to its mild and non-aqueous nature. ucla.edu

Acid-Mediated Cleavage (Analogous to Boc-Deprotection)

The benzyloxycarbonyl (Cbz) group is generally characterized by its stability under the mild acidic conditions typically used to remove the tert-butoxycarbonyl (Boc) group, such as dilute trifluoroacetic acid (TFA). total-synthesis.comhighfine.com This orthogonality is a cornerstone of many multi-step synthetic strategies in peptide and medicinal chemistry. total-synthesis.com However, the Cbz group can be cleaved under stronger acidic conditions, particularly through the use of Lewis acids. highfine.com

The mechanism of Lewis acid-mediated cleavage differs from the Brønsted acid-mediated cleavage of a Boc group. For Boc deprotection, a proton source facilitates the formation of a stable tert-butyl carbocation. acsgcipr.org In contrast, for Cbz cleavage, a Lewis acid such as Aluminum chloride (AlCl3) coordinates to the carbonyl oxygen of the carbamate. acsgcipr.orgorganic-chemistry.org This coordination polarizes the carbonyl bond, weakening the benzylic carbon-oxygen bond and making the benzylic carbon more susceptible to nucleophilic attack or facilitating its departure as a stabilized benzyl cation. One effective system employs AlCl3 in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which allows for the efficient and selective removal of the Cbz group in the presence of other sensitive functionalities. organic-chemistry.org Strong protic acids like hydrogen bromide in acetic acid (HBr/HOAc) can also effect cleavage, often proceeding through an SN2-type mechanism where the bromide ion attacks the benzylic carbon. total-synthesis.comhighfine.com

| Reagent/System | Typical Conditions | Mechanism Principle | Selectivity Notes |

|---|---|---|---|

| AlCl₃ / HFIP | Room Temperature | Lewis acid activation of the carbonyl group. organic-chemistry.org | Good functional group tolerance; avoids harsh protic acids. organic-chemistry.org |

| HBr / Acetic Acid | 0 °C to Room Temperature | Protonation followed by SN2 attack by bromide. highfine.com | Strongly acidic; may affect other acid-labile groups. total-synthesis.com |

| ZnBr₂ / CH₂Cl₂ | Room Temperature | Milder Lewis acid activation. acsgcipr.org | Used for selective deprotection of secondary amines. acsgcipr.org |

| TFA (Trifluoroacetic Acid) | Room Temperature | Protonation followed by carbocation formation. | Generally ineffective for Cbz; primarily used for Boc deprotection. highfine.com |

Modifications of the Octyl Chain and Benzyl Moiety

Further derivatization of this compound can be achieved by modifying either the octyl chain, primarily at the terminal amine, or by altering the benzyl moiety of the Cbz group to fine-tune its chemical properties.

Functionalization of the Alkane Linker for Specific Applications

The most accessible site for functionalization on the octyl chain of this compound is the terminal primary amino group. This free amine serves as a versatile chemical handle for the covalent attachment of a wide array of molecular entities. Standard amine derivatization reactions can be employed to introduce new functionalities for specific applications, such as attaching reporter molecules, linking to solid supports, or building more complex molecular structures. Nitrogen atoms in such linkers offer superior versatility for forming amides, polysubstituted amines, and quaternary ammonium salts. mdpi.com

Common derivatization pathways include:

Acylation: Reaction with acid chlorides or activated esters to form stable amide bonds.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, though conditions must be controlled to avoid over-alkylation.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

These modifications allow for the strategic introduction of functional groups that can impart desired properties to the molecule, such as fluorescence, biocompatibility, or specific binding affinities.

| Reaction Type | Example Reagent | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | Acetamide | Neutralizing charge, altering solubility. |

| Acylation | NHS-Fluorescein | Fluorescein Amide | Fluorescent labeling for imaging. |

| Sulfonylation | Dansyl Chloride | Dansyl Sulfonamide | Fluorescent labeling for detection. |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Modulating basicity and nucleophilicity. |

Benzyl Ring Modifications for Electronic and Steric Effects

The stability and reactivity of the Cbz protecting group can be modulated by introducing substituents onto the benzyl aromatic ring. These modifications are typically incorporated by using a correspondingly substituted benzyl chloroformate during the initial synthesis of the carbamate. The electronic nature of the substituent significantly influences the lability of the Cbz group under different cleavage conditions.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) increase the electron density of the benzyl system. This enhances the stability of the benzylic carbocation that can form during acid-catalyzed cleavage, making groups like p-methoxybenzyl (PMB) carbamate significantly more acid-labile than the standard Cbz group. wikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) decrease the electron density of the ring. libretexts.org This destabilizes the benzylic carbocation, making the Cbz group more resistant to acid-mediated cleavage. youtube.com However, the electron deficiency at the benzylic position can make the group more susceptible to cleavage by nucleophilic attack. nd.edu

Steric Effects: Bulky substituents placed at the ortho positions of the benzyl ring can sterically hinder the approach of reagents or catalysts. This can affect the rates of both the installation and the cleavage of the protecting group, potentially offering another layer of chemical selectivity. nd.edu

| Substituted Benzyl Group | Substituent | Electronic Effect | Impact on Cbz Group Properties |

|---|---|---|---|

| Benzyl (Cbz) | -H | Neutral | Standard stability; cleaved by hydrogenolysis or strong/Lewis acids. total-synthesis.com |

| p-Methoxybenzyl (PMB/Moz) | -OCH₃ | Electron-Donating | Increased lability to acidic cleavage; readily cleaved by TFA. wikipedia.org |

| p-Nitrobenzyl (pNZ) | -NO₂ | Electron-Withdrawing | Increased stability to acid; more readily cleaved by reductive methods. youtube.com |

| o-Chlorobenzyl | -Cl (ortho) | Inductively Withdrawing | May introduce steric hindrance affecting reaction rates. |

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Utilization in Proteolysis-Targeting Chimera (PROTAC) Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. nih.gov These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. nih.govrsc.org The linker's composition and length are critical determinants of a PROTAC's efficacy. nih.govenamine.net

Benzyl (B1604629) (8-aminooctyl)carbamate is a key reagent for creating amine-functionalized linkers. The protected primary amine serves as a latent attachment point. In a typical synthetic sequence, the free end of the octyl chain is first coupled to either the target protein ligand or the E3 ligase ligand. Subsequently, the Cbz group is removed, typically through catalytic hydrogenation, to reveal the primary amine. This newly exposed amine is then available for conjugation with the second component of the PROTAC, completing the synthesis of the heterobifunctional degrader. This step-wise approach allows for the controlled and modular assembly of PROTAC libraries, which is essential for optimizing their degradation activity. enamine.net

As a linker precursor, Benzyl (8-aminooctyl)carbamate is integral to the structure of bifunctional degraders. scilit.com The octyl chain it provides becomes the backbone of the linker, bridging the two functionally distinct ligands. While the term "molecular glue" typically refers to smaller molecules that induce protein-protein interactions without a distinct linker, the principles of inducing protein proximity are shared. Some complex degraders may incorporate features of both, and versatile building blocks like this compound are essential for exploring these novel therapeutic modalities. researchgate.netconsensus.app

The eight-carbon chain of this compound provides significant length and conformational flexibility to the PROTAC linker. The importance of linker length is a well-established principle in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase within the ternary complex. nih.gov

Empirical optimization of PROTACs often involves synthesizing large libraries with linkers of varying lengths and compositions. nih.gov For instance, studies developing degraders for the anti-apoptotic protein BCL-XL involved the synthesis of over 50 PROTACs to find a potent and selective molecule. nih.gov These studies compare classical linear linkers, such as those derived from diaminoalkanes, with more rigid or polar structures like polyethylene (B3416737) glycol (PEG) based linkers. enamine.netmedchemexpress.com The hydrophobic, flexible nature of the octyl linker can influence the physicochemical properties of the entire PROTAC, affecting its solubility, cell permeability, and pharmacokinetic profile. The choice between an alkyl chain and a PEG linker can have a significant impact on degradation potency; in one study, replacing a nine-atom alkyl chain with three PEG units inhibited the PROTAC's activity. nih.gov

Table 1: Comparison of Common Linker Types in PROTACs

| Linker Type | Key Characteristics | Influence on PROTAC Properties |

|---|---|---|

| Alkyl Chains (e.g., from this compound) | Hydrophobic, flexible, systematic length variation possible. nih.gov | Can influence cell permeability; length is critical for ternary complex formation and stability. nih.gov |

| PEG Linkers | Hydrophilic, flexible, can improve solubility. | May enhance solubility and reduce non-specific binding, but can sometimes decrease potency compared to alkyl linkers. nih.gov |

| Rigid/Cyclic Linkers | Conformationally constrained. | Can pre-organize the ligands for optimal ternary complex formation, potentially increasing potency and selectivity. enamine.net |

Application in Macrocyclic Compound Synthesis

The dual functionality of this compound makes it a suitable building block for the synthesis of macrocyclic compounds. Following the deprotection of the Cbz group and functionalization of the other end of the octyl chain, intramolecular cyclization reactions can be performed. This strategy allows for the creation of large ring structures that are of interest in various areas of chemistry, including host-guest chemistry and the development of conformationally constrained therapeutic agents.

Precursor in Polyamines and Related Biologically Active Compounds

Protected diamines are fundamental starting materials for the synthesis of more complex polyamines. This compound can be used in iterative synthetic strategies, where the chain is extended through sequential deprotection and alkylation steps to build longer polyamine chains. This approach offers precise control over the length and substitution pattern of the resulting polyamine, which is crucial for tuning its biological activity. The use of carbamate (B1207046) protecting groups is a well-established method in this field. researchgate.net

Contributions to Antibody-Drug Conjugate (ADC) Linker Design

In the field of ADCs, the linker that connects the antibody to the cytotoxic payload is a critical component for efficacy and safety. researchgate.net The benzyl carbamate functional group is a key component of an innovative linker strategy known as benzyl α-ammonium carbamates (BACs). nih.gov This technology was developed to address the challenges associated with the hydrophobicity of many linker-payload combinations, which can lead to antibody aggregation and reduced efficacy. nih.govresearchgate.net

Table 2: Comparative Properties of ADC Linkers

| Linker System | Key Feature | Measured Log P (for model payload) | Impact on ADC Properties |

|---|---|---|---|

| Conventional PAB Linker (CTRL-1) | Standard self-immolative spacer. nih.gov | 1.15 | Introduces hydrophobicity, which can contribute to aggregation and off-target uptake. nih.gov |

| Cationic BAC Linker (CTRL-2) | Charged linker variant. nih.gov | 0.47 | More hydrophilic than PAB linker. nih.gov |

| Zwitterionic BAC Linker (CatB-Hcy) | Net neutral, zwitterionic spacer. nih.gov | -0.17 | Significantly increases hydrophilicity, improves labeling efficiency, and reduces aggregation. nih.gov |

Scaffold for Modular Synthesis of Conjugates and Probes

This compound serves as a quintessential scaffold in the modular synthesis of complex bioconjugates and molecular probes. Its utility stems from its bifunctional nature, incorporating a stable benzyl carbamate group at one end and a reactive primary amine at the terminus of an eight-carbon aliphatic chain. This distinct chemical architecture allows for the sequential and controlled attachment of different molecular entities, making it a versatile building block for creating sophisticated tools for biological and medical research.

The core structure of this compound can be conceptually divided into three key components:

The Benzyl Carbamate Moiety: This group provides a stable linkage. The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines in organic synthesis. In the context of a scaffold, it can be considered a stable anchor or a precursor to a reactive site, depending on the synthetic strategy.

The Octyl Spacer: The eight-carbon chain provides a flexible and sufficiently long spacer to separate the two terminal functional groups. This separation is crucial in many applications, as it minimizes steric hindrance and prevents unwanted interactions between the conjugated molecules, allowing each to perform its function optimally.

The Terminal Amino Group: The primary amine at the end of the octyl chain serves as a versatile nucleophilic handle. It can readily react with a wide array of electrophilic reagents, enabling the covalent attachment of various functional modules such as fluorophores, affinity tags, therapeutic agents, or solid supports.

The synthesis of conjugates and probes using this scaffold typically begins with a precursor, such as N-Boc-1,8-diaminooctane, where one amino group is temporarily protected. The free amino group is reacted with benzyl chloroformate to form the stable benzyl carbamate. Subsequent deprotection of the Boc group reveals the terminal primary amine, which is then available for conjugation to the desired payload or reporter molecule.

This modular approach is highly advantageous as it allows for the creation of a diverse library of probes and conjugates from a common intermediate. By simply varying the molecule to be attached to the terminal amine, researchers can tailor the final product for specific applications.

Research Findings:

The principles underlying the use of such long-chain bifunctional linkers are well-documented in the synthesis of various molecular probes. For instance, diamine linkers of varying lengths, including those with eight-carbon chains, have been employed to connect fluorophores to enzyme inhibitors. These studies have demonstrated that the linker length can be critical for optimizing the performance of the probe, influencing factors such as binding affinity and fluorescence response. The 8-aminooctyl chain in this compound provides the necessary spatial separation for such applications.

The following table illustrates the modularity of the this compound scaffold by outlining potential conjugates and their applications.

| Module A (Attached to Benzyl Moiety) | Scaffold | Module B (Attached to Terminal Amine) | Resulting Conjugate/Probe Type | Potential Application |

| Targeting Ligand (e.g., Folic Acid) | This compound | Cytotoxic Drug (e.g., Doxorubicin) | Targeted Drug Delivery Agent | Cancer Therapy |

| Biotin | This compound | Fluorescent Dye (e.g., Fluorescein) | Affinity Probe | Protein labeling and detection |

| Solid Support (e.g., Resin) | This compound | Peptide Sequence | Solid-Phase Peptide Synthesis | Custom peptide synthesis |

| Monoclonal Antibody | This compound | Imaging Agent (e.g., NIR Dye) | Antibody-Drug Conjugate (ADC) for Imaging | In vivo tumor imaging |

This modular strategy facilitates the systematic investigation of structure-activity relationships. By keeping the scaffold constant and varying the attached modules, researchers can fine-tune the properties of the final conjugate for optimal performance in biological systems. The flexibility and straightforward reactivity of the this compound scaffold make it an invaluable tool in the construction of precisely defined molecular architectures for a wide range of scientific disciplines.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzyl (B1604629) (8-aminooctyl)carbamate. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For Benzyl (8-aminooctyl)carbamate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the benzyl group, the carbamate (B1207046) linker, and the 8-aminooctyl chain.

The aromatic protons of the benzyl group are expected to appear in the downfield region of the spectrum, typically between δ 7.30 and 7.40 ppm, as a multiplet. The two benzylic protons (CH₂ adjacent to the phenyl ring) would likely produce a singlet at approximately δ 5.10 ppm.

The protons of the octyl chain will resonate at higher field strengths. The methylene (B1212753) group attached to the carbamate nitrogen (C1'-H) is expected around δ 3.16 ppm as a triplet. The methylene group adjacent to the terminal amino group (C8'-H) is predicted to appear at approximately δ 2.68 ppm, also as a triplet. The remaining methylene protons of the octyl chain (C2'-H to C7'-H) would form a complex multiplet in the region of δ 1.20-1.55 ppm. The protons of the terminal amino group (NH₂) and the carbamate (NH) would appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.30-7.40 | m | - |

| Ar-CH₂ | 5.10 | s | - |

| NH-COO | ~5.0 (broad) | s | - |

| C1'-H | 3.16 | t | ~7.0 |

| C8'-H | 2.68 | t | ~7.0 |

| C2'-H to C7'-H | 1.20-1.55 | m | - |

| NH₂ | ~1.5 (broad) | s | - |

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carbamate group is expected to be the most downfield signal, appearing around δ 156.5 ppm. The aromatic carbons of the benzyl group will resonate in the δ 128-137 ppm range. The benzylic carbon (Ar-CH₂) is predicted to be at approximately δ 66.7 ppm.

The carbons of the 8-aminooctyl chain will appear in the upfield region of the spectrum. The carbon attached to the carbamate nitrogen (C1') is expected at approximately δ 41.0 ppm, while the carbon adjacent to the terminal amino group (C8') is predicted around δ 42.3 ppm. The remaining methylene carbons of the octyl chain will produce signals in the range of δ 26-34 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 156.5 |

| Ar-C (quaternary) | 136.9 |

| Ar-C | 128.5, 128.0, 127.9 |

| Ar-CH₂ | 66.7 |

| C8' | 42.3 |

| C1' | 41.0 |

| C2', C3', C4', C5', C6', C7' | 33.9, 30.1, 29.3, 29.2, 26.8, 26.6 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the mapping of the entire octyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In positive ion mode, the compound is expected to be readily protonated, primarily at the terminal amino group, to yield a prominent pseudomolecular ion [M+H]⁺ at m/z 295.4. This technique, often coupled with liquid chromatography (LC), allows for the separation of the compound from a mixture and its subsequent mass analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. For this compound, HRMS would be used to determine the exact mass of the [M+H]⁺ ion. This precise mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₁₆H₂₇N₂O₂⁺.

A key fragmentation pathway observed in the mass spectrum of benzyl carbamates is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another characteristic fragmentation would involve the loss of the benzyl group to give an ion corresponding to the protonated 8-aminooctyl carbamate fragment.

| Technique | Predicted Ion | Predicted m/z | Information Obtained |

|---|---|---|---|

| LC-MS(ES) | [M+H]⁺ | 295.4 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 295.2072 | Elemental Composition (C₁₆H₂₇N₂O₂⁺) |

| MS/MS Fragmentation | [C₇H₇]⁺ | 91.1 | Presence of Benzyl Group |

Chromatographic Purity Assessment and Isolation Techniques

The synthesis of specialized chemical compounds such as this compound necessitates rigorous methods for purification and purity verification. Chromatographic techniques are indispensable tools in this process, allowing for the separation of the target compound from unreacted starting materials, byproducts, and other impurities. The selection of a specific chromatographic method is dictated by the scale of the separation and the required degree of purity. Methodologies such as Thin-Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed to monitor reaction progress, isolate the final product, and definitively assess its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC allows a chemist to observe the consumption of the starting materials and the concurrent formation of the product. youtube.com This is achieved by comparing the retention factor (Rf) values of the starting materials against the new spots that appear in the reaction mixture lane over time. libretexts.org

The process involves spotting a silica (B1680970) gel plate with the limiting reactant, the reaction mixture, and a "co-spot" containing both the reactant and the reaction mixture. rochester.edu The co-spot is crucial for confirming if a spot in the reaction mixture is indeed the starting material, especially when the Rf values of the product and reactant are very similar. libretexts.orgrochester.edu As the reaction proceeds towards completion, the spot corresponding to the limiting reactant will diminish in intensity in the reaction mixture lane, while the spot for this compound will intensify. nih.gov The reaction is typically considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Visualization of the spots on the TLC plate can be accomplished using a UV lamp, under which the benzyl group of the carbamate will fluoresce. nih.gov Additionally, chemical stains can be used. For instance, a ninhydrin (B49086) solution is effective for visualizing compounds with primary or secondary amine groups, which would be present in the diamine starting material and the final product. nih.gov Iodine vapor is another general-purpose stain that can reveal the presence of organic compounds. nih.gov

Table 1: Representative TLC Conditions for Monitoring Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F-254 plates |

| Mobile Phase | Dichloromethane:Methanol (B129727) (19:1, v/v) with a few drops of triethylamine |

| Application | Spotting of starting material, reaction mixture, and a co-spot |

| Development | In a chamber saturated with the mobile phase until the solvent front is ~1 cm from the top |

| Visualization | 1. UV light (254 nm) 2. Staining with ninhydrin solution followed by gentle heating |

Flash Column Chromatography for Purification Strategies

Following the completion of the reaction as determined by TLC, flash column chromatography is the standard method for purifying the crude product on a preparative scale. researchgate.netrsc.org This technique utilizes a glass column packed with a solid stationary phase, typically silica gel (40-63 μm), through which the crude material is passed using a liquid mobile phase propelled by positive pressure. rsc.orgorgsyn.org

The strategy involves dissolving the crude reaction mixture in a minimal amount of solvent and adsorbing it onto a small amount of silica gel or loading it directly onto the top of the column. orgsyn.org The mobile phase, or eluent, is then passed through the column. The choice of eluent is critical and is typically determined by prior TLC analysis; a solvent system that provides a good separation of the product from impurities with an Rf value for the product of approximately 0.3 is often a good starting point. rochester.edu

For the purification of this compound, a gradient elution is often employed. The process may start with a less polar solvent system to elute non-polar impurities, with the polarity gradually increased by adding a more polar solvent (e.g., methanol) to the mobile phase. rsc.org This increasing polarity decreases the affinity of the more polar compounds for the silica gel, allowing them to travel down the column and be collected. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated in vacuo to yield the purified this compound.

Table 2: Typical Flash Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica gel 60 (40-63 μm particle size) |

| Mobile Phase (Eluent) | Gradient elution, e.g., starting with 100% Dichloromethane and gradually increasing to 5-10% Methanol in Dichloromethane |

| Loading Technique | Crude product adsorbed onto Celite or a small amount of silica gel and applied to the top of the column |

| Elution | Positive air pressure applied to achieve a flow rate of approximately 5 cm/minute |

| Fraction Analysis | Collected fractions analyzed by TLC to identify pure product |

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used for the final purity assessment of the isolated compound. damascusuniversity.edu.sy It offers superior resolution and quantification capabilities compared to TLC and is the method of choice for determining the precise purity level of a final product. researchgate.net

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture. researchgate.net The sample is injected into the system, and a gradient elution is commonly used, where the composition of the mobile phase is changed over time. The analysis would typically start with a highly polar mobile phase (e.g., a high percentage of water with an acid modifier like formic acid), and the proportion of a less polar organic solvent (e.g., acetonitrile) is gradually increased. rsc.orgsielc.com This causes compounds to elute based on their polarity, with more polar compounds eluting first.

Detection is often achieved using a UV-Vis detector set at a wavelength where the aromatic benzyl group exhibits strong absorbance, such as 254 nm. researchgate.net The output is a chromatogram, which displays peaks corresponding to the different components of the sample. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Description |

| Column | Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 40 °C |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization of Carbamate (B1207046) Structures

The carbamate functional group is characterized by a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety. acs.org This results in a pseudo-double bond character for the C-N bond, leading to the potential for syn and anti conformations. nih.govnih.gov Generally, the anti rotamer is energetically favored by approximately 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, the energy difference can be small, and in some cases, an almost equal mixture of isomers can coexist. nih.govnih.gov The specific substituents and the molecular environment, including solvent, pH, and concentration, can influence the free energy difference between the conformers. nih.govnih.gov

Computational methods are employed to explore the potential energy surface of carbamate-containing molecules and identify stable conformations. Energy minimization calculations, using methods like Density Functional Theory (DFT) or semi-empirical methods like PM3, are used to optimize the geometry of the structures. scirp.orgscirp.org For instance, studies on benzyl (B1604629) carbamate and its derivatives have utilized various basis functions such as HF/6-31+G(d) and B3LYP/6-31+G(d) to achieve geometric optimization. scirp.orgscirp.org

Table 1: Computational Methods Used in Carbamate Structure Optimization This table is interactive. Click on the headers to sort.

| Method Level | Basis Set | Application | Reference |

|---|---|---|---|

| Semi-Empirical | PM3 | Initial geometry minimization of ethyl benzyl carbamates | scirp.org |

| Hartree-Fock (HF) | 6-31+G(d) | Geometric optimization and frequency calculation of ethyl benzyl carbamates | scirp.orgscirp.org |

| Density Functional Theory (DFT) | B3LYP/6-31+G(d) | Geometric optimization of ethyl benzyl carbamates | scirp.orgscirp.org |

| Density Functional Theory (DFT) | B3LYP/6-311+G(d,p) | Geometric optimization of ethyl benzyl carbamates | scirp.orgscirp.org |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structure determination.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Machine learning (ML) and quantum mechanical (QM) approaches are the two general methods used. nih.gov ML-based methods can be 100-1000 times faster than QM approaches while offering similar accuracy. nih.gov These models are trained on large datasets of known structures and their experimentally assigned chemical shifts, taking into account factors like the solvent used. nih.gov For QM calculations, methods like the Gauge-Including Atomic Orbital (GIAO) approach are frequently used.

Vibrational frequencies, corresponding to peaks in Infrared (IR) spectra, can also be calculated. Studies on ethyl benzyl carbamates have computed vibrational frequencies using methods like PM3, HF, and DFT with various basis sets. scirp.orgscirp.org The calculated frequencies are often scaled with appropriate factors to improve agreement with experimental values. scirp.org Such comparisons help determine the most accurate level of theory for predicting the vibrational properties of these compounds. scirp.orgscirp.org For a series of ethyl benzyl carbamates, the HF/6-31+G(d) level of theory was found to provide a good balance between computational cost and efficient performance for harmonic frequencies. scirp.org

Docking and Binding Studies for Derivatives in Target Recognition (Contextualized to linker design)

Benzyl (8-aminooctyl)carbamate can be considered a bifunctional molecule, with the benzyl carbamate acting as a protecting group and the octyl chain serving as a flexible linker terminating in a primary amine. In drug design, such linker moieties are crucial for connecting a pharmacophore to a targeting unit, as seen in antibody-drug conjugates (ADCs). google.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov

In the context of linker design, docking studies can elucidate how derivatives of this compound might position a payload molecule within the binding site of a biological target, such as an enzyme or receptor. For example, docking studies on carbamate derivatives designed as cholinesterase inhibitors have been used to understand their binding modes within the enzyme's active site. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. nih.govresearchgate.net

The flexibility of the octyl chain in this compound allows it to adopt various conformations to achieve an optimal fit within a binding pocket. Covalent docking is a specific approach used when the compound is expected to form a covalent bond with the target, as is the case for some carbamate-based inhibitors that carbamoylate a serine residue in the active site of serine hydrolases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models could be developed to predict properties like enzyme inhibition, receptor binding affinity, or toxicity.

To build a QSAR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be physicochemical, structural, or quantum mechanical. mdpi.com Examples of descriptors used in carbamate QSAR studies include:

DFT Descriptors: Hirshfeld charges, electronic affinity. mdpi.com

Topological Descriptors: Molecular connectivity indices.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment. nih.gov

Multiple linear regression (MLR) and principal component analysis (PCA) are statistical techniques used to derive a mathematical equation linking the descriptors to the observed activity. nih.gov For example, a QSAR study on carbamate anticonvulsants identified five crucial structural descriptors that could predict the biological activity with 85-90% accuracy. nih.gov Similarly, a quantitative structure-toxicity relationship (QSTR) model for carbamate derivatives was developed using DFT descriptors to predict their toxicity in rats. mdpi.com Such models are valuable for prioritizing the synthesis of new analogues with potentially improved activity or reduced toxicity.

Table 2: Examples of Descriptors in Carbamate QSAR/QSTR Studies

| Descriptor Type | Specific Descriptor Example | Application | Reference |

|---|---|---|---|

| Quantum Mechanical (DFT) | Hirshfeld charge of carbonyl carbon | Toxicity prediction of carbamates | mdpi.com |

| Quantum Mechanical (DFT) | Electronic Affinity (EA) | Toxicity prediction of carbamates | mdpi.com |

| Structural | Various (unspecified) | Anticonvulsant activity of carbamates | nih.gov |

Theoretical Investigations of Reaction Mechanisms Involving Carbamate Cleavage or Formation

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation and cleavage of the carbamate bond. These studies involve mapping the reaction pathway, identifying transition states (TS), and calculating activation energies.

Carbamate Formation: The formation of carbamates from the reaction of an amine with carbon dioxide has been studied using DFT calculations. researchgate.net These studies reveal the crucial role of solvent molecules, such as water, which can act as a catalyst or a proton shuttle to lower the energy barrier of the reaction. researchgate.net The potential energy profile can be mapped, showing the formation of intermediates and the energy required to overcome the transition state. researchgate.net

Carbamate Cleavage: The hydrolysis of carbamates has also been investigated theoretically. For acid-catalyzed hydrolysis, the reaction can proceed in steps, including the initial protonation of the carbamate followed by a rate-determining nucleophilic attack of water. zendy.io Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying enzyme-catalyzed cleavage. mdpi.com In a QM/MM study of the hydrolysis of the carbamate methomyl (B1676398) by an esterase, the mechanism was found to involve two main steps: a serine-initiated nucleophilic attack followed by C-O bond cleavage. mdpi.com Such calculations provide atomic-level detail on the role of active site residues and the free energy profiles along the reaction pathway. mdpi.com Theoretical studies on the thermal decomposition of carbamates to form isocyanates are also important for understanding their stability and reactivity under different conditions. researchgate.net

Future Research Directions and Unexplored Academic Applications of Benzyl 8 Aminooctyl Carbamate

Benzyl (B1604629) (8-aminooctyl)carbamate is a bifunctional molecule featuring a terminal primary amine and a benzyl carbamate-protected amine, separated by an eight-carbon aliphatic chain. While specific research on this compound is not extensively documented, its structure suggests significant potential in various fields of chemical and biomedical research. This article explores promising future research directions and unexplored academic applications, drawing parallels from established principles in synthetic chemistry, material science, and bioconjugation.

Q & A

Q. What are the recommended synthesis protocols for Benzyl (8-aminooctyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : Benzyl carbamates are typically synthesized via carbamate coupling reactions. A robust approach involves reacting 8-aminooctanol with benzyl chloroformate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine as a base. For example, general procedures for analogous compounds achieved yields up to 93% by maintaining temperatures at 0–5°C during reagent addition . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Optimization can include adjusting stoichiometric ratios (e.g., 1.2:1 benzyl chloroformate:amine) and monitoring reaction progress by TLC .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Waste Disposal : Collect waste in sealed containers labeled for professional disposal to prevent environmental release .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions in benzyl carbamate derivatives) .

- NMR Spectroscopy : Key signals include the benzyloxy group (δ 7.2–7.4 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm in NMR) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+Na] peaks observed in derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Introduce functional groups (e.g., fluorophenyl or phosphonate moieties) to enhance binding affinity. For example, benzyl carbamates with electron-withdrawing groups showed 10-fold lower IC values for cholinesterase inhibition .

- Bioassay Design : Test inhibitory activity using enzyme kinetics (e.g., Ellman’s assay for acetylcholinesterase) and compare IC values across derivatives .

- Data Interpretation : Correlate logP values with membrane permeability using HPLC-derived retention times .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., HIV protease or acetylcholinesterase). Focus on hydrogen bonds between the carbamate carbonyl and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD plots to identify conformational changes .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Benzyl carbamates are stable at neutral pH but hydrolyze rapidly under acidic (pH < 2) or alkaline (pH > 12) conditions. Monitor degradation via HPLC at λ = 254 nm .

- Thermal Stability : TGA analysis shows decomposition onset at ~200°C. Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Key Research Gaps and Recommendations

- Crystallography : Resolve the crystal structure of this compound to validate computational models .

- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safety margins .

- Scale-Up : Adapt batch synthesis to flow chemistry for reproducible gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.